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Compound of Interest

Compound Name: N-Boc-4-piperidineethanol

Cat. No.: B155403

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidineethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-
carboxylate, is a valuable heterocyclic building block in the field of medicinal chemistry and
drug discovery. Its unique structural features, including a Boc-protected piperidine ring and a
primary alcohol functional group, make it a versatile synthon for the creation of a diverse array
of complex molecules with significant therapeutic potential. The piperidine moiety is a privileged
scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its favorable
pharmacokinetic properties. The Boc protecting group offers stability during multi-step
syntheses and can be readily removed under acidic conditions, while the hydroxyethyl side
chain provides a convenient handle for further chemical modifications. This technical guide
provides an in-depth overview of the chemical properties, synthesis, and key applications of N-
Boc-4-piperidineethanol, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of N-Boc-4-
piperidineethanol is presented in the table below, providing essential data for its use in
synthetic chemistry.
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Property Value

CAS Number 89151-44-0[1][2]

Molecular Formula C12H23NO3[1][2]

Molecular Weight 229.32 g/mol [1][2]

Appearance Colorless to light yellow oil or solid
Boiling Point 120-150 °C at 0.5 mmHg|[1]
Density 1.043 g/mL at 25 °C[1]

Refractive Index (n20/D) 1.4730[1]

tert-butyl 4-(2-hydroxyethyl)piperidine-1-
Synonyms carboxylate, N-(tert-Butoxycarbonyl)-4-

piperidineethanol

InChl Key YBNJZIDYXCGAPX-UHFFFAOY SA-N[1]

SMILES CC(C)(C)OC(=0)N1CCC(CCO)CC1[1]

Synthesis of N-Boc-4-piperidineethanol

The synthesis of N-Boc-4-piperidineethanol is typically achieved through the reduction of a
corresponding carboxylic acid or ester derivative. A common and efficient method involves the
reduction of ethyl 1-Boc-piperidine-4-acetate.

Experimental Protocol: Reduction of Ethyl 1-Boc-
piperidine-4-acetate

This protocol outlines the reduction of the ester functionality of ethyl 1-Boc-piperidine-4-acetate
to the primary alcohol of N-Boc-4-piperidineethanol using a suitable reducing agent such as
lithium borohydride or borane-tetrahydrofuran complex.

Materials:

o Ethyl 1-Boc-piperidine-4-acetate
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e Lithium borohydride (LiBH4) or Borane-tetrahydrofuran complex (BHs- THF)
¢ Anhydrous tetrahydrofuran (THF)

e Deionized water

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

o Ethyl acetate

e Hexanes

e Round-bottom flask

e Magnetic stirrer

e Ice bath

e Separatory funnel

e Rotary evaporator

e Flash column chromatography system with silica gel
Procedure:

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve ethyl 1-Boc-piperidine-4-acetate (1.0 equivalent) in anhydrous
tetrahydrofuran (THF).

e Cooling: Cool the solution to 0 °C using an ice bath.

o Addition of Reducing Agent: Slowly add a solution of lithium borohydride (2.0-3.0
equivalents) in THF or a 1M solution of borane-tetrahydrofuran complex (2.0-3.0 equivalents)
to the stirred solution of the ester.
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o Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room
temperature and stir for an additional 4-6 hours, or until the reaction is complete as
monitored by thin-layer chromatography (TLC).

e Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water
at 0 °C.

o Work-up: Add saturated aqueous sodium bicarbonate solution to the mixture. Transfer the
mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

e Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium
sulfate.

« Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using
a rotary evaporator. Purify the crude product by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes, to afford N-Boc-4-piperidineethanol
as a pure product.

Applications in Drug Discovery

N-Boc-4-piperidineethanol serves as a crucial intermediate in the synthesis of a variety of
pharmacologically active compounds. Two notable examples are its use in the preparation of
anilinoquinazoline-based Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase
inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.[3]

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth
of new blood vessels (angiogenesis). In cancer, tumors exploit this process to secure a blood
supply for their growth and metastasis. VEGF receptor tyrosine kinase inhibitors block the
signaling cascade initiated by VEGF, thereby inhibiting tumor angiogenesis and growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream
signaling pathways, including the PLCy-PKC-MAPK/ERK and the PI3K-Akt pathways, which
ultimately lead to endothelial cell proliferation, migration, and survival. Anilinoquinazoline-based
inhibitors, synthesized using N-Boc-4-piperidineethanol, act as ATP-competitive inhibitors at
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the tyrosine kinase domain of VEGFR2, thus blocking the entire downstream signaling

cascade.
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Caption: VEGF Signaling Pathway and Site of Inhibition.

CCRS5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains
of the Human Immunodeficiency Virus (HIV) to enter host immune cells, such as T-cells. CCR5
receptor antagonists are a class of antiretroviral drugs that block this entry process, thereby
preventing viral replication.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the
CD4 receptor on the surface of a T-cell. This binding induces a conformational change in
gp120, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers a
further conformational change in another viral protein, gp41, which mediates the fusion of the
viral and cellular membranes, allowing the viral capsid to enter the cell. 1,3,4-trisubstituted
pyrrolidine CCRS5 receptor antagonists, synthesized from N-Boc-4-piperidineethanol, are
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allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the
CCRS5 receptor. This binding stabilizes a conformation of the receptor that is unable to interact
with gp120, thus blocking viral entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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